molecular formula C10H14N2O3S B7152695 N-(3-methyloxolan-3-yl)pyridine-3-sulfonamide

N-(3-methyloxolan-3-yl)pyridine-3-sulfonamide

Cat. No.: B7152695
M. Wt: 242.30 g/mol
InChI Key: FUCDDWASBLDYKN-UHFFFAOYSA-N
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Description

N-(3-methyloxolan-3-yl)pyridine-3-sulfonamide: is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyridine ring substituted with a sulfonamide group and a 3-methyloxolan-3-yl moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methyloxolan-3-yl)pyridine-3-sulfonamide typically involves the reaction of pyridine-3-sulfonyl chloride with 3-methyloxolan-3-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-methyloxolan-3-yl)pyridine-3-sulfonamide can undergo oxidation reactions, particularly at the methyloxolan moiety.

    Reduction: The sulfonamide group can be reduced to the corresponding amine under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Oxidized derivatives of the methyloxolan moiety.

    Reduction: Corresponding amine derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Chemistry: N-(3-methyloxolan-3-yl)pyridine-3-sulfonamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new chemical entities with potential biological activities.

Biology: In biological research, this compound is used to study the effects of sulfonamide derivatives on cellular processes. It is also used in the development of new biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Sulfonamide derivatives are known for their antibacterial, antifungal, and anti-inflammatory properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methyloxolan-3-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes such as dihydropteroate synthase, which is involved in the folate synthesis pathway. This inhibition disrupts the production of folate, leading to the antibacterial effects observed with sulfonamide derivatives.

Comparison with Similar Compounds

  • N-(3-hydroxy-2-methyloxolan-3-yl)methylpyridine-3-sulfonamide
  • N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives

Comparison: N-(3-methyloxolan-3-yl)pyridine-3-sulfonamide is unique due to the presence of the 3-methyloxolan-3-yl moiety, which imparts distinct chemical properties compared to other sulfonamide derivatives. This structural difference can influence its reactivity and biological activity, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

N-(3-methyloxolan-3-yl)pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-10(4-6-15-8-10)12-16(13,14)9-3-2-5-11-7-9/h2-3,5,7,12H,4,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUCDDWASBLDYKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC1)NS(=O)(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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